molecular formula C9H18O B1294621 Hexamethylacetone CAS No. 815-24-7

Hexamethylacetone

Cat. No. B1294621
CAS RN: 815-24-7
M. Wt: 142.24 g/mol
InChI Key: UIQGEWJEWJMQSL-UHFFFAOYSA-N
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Description

Hexamethylacetone, also known as hexafluoroacetone in the context of the provided papers, is a molecule of interest due to its unique chemical properties and reactivity. It is a fluorinated analog of acetone where all the hydrogen atoms are replaced by fluorine atoms. This substitution greatly affects the molecule's physical and chemical behavior, making it a valuable compound in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of hexafluoroacetone derivatives and related compounds has been explored in several studies. For instance, a convenient synthesis of doubly-hydrated hexafluoroacetylacetone (hfacH) has been reported, which is used as a ligand in the formation of a Mn(III) complex . Another study demonstrates the use of hexabromoacetone, a related compound, as a tribromoacetylating agent for alcohols and amines, showcasing its versatility in organic synthesis .

Molecular Structure Analysis

The molecular structure of hexafluoroacetone has been characterized as a 'rigid' molecule with an enolic Cs shape, as opposed to its non-fluorinated counterpart, acetylacetone . The rotational spectrum of hexafluoroacetone does not show any doubling of rotational lines, indicating high effective barriers to internal motions. This rigidity is attributed to the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the enolic form.

Chemical Reactions Analysis

Hexafluoroacetone is involved in various chemical reactions due to its reactivity. It has been used to regiospecifically α-hexafluoroisopropylidenate ketones, yielding α-bis(trifluoromethyl)hydroxymethyl carbonyl compounds . Additionally, it reacts with arsenic compounds to form fluorinated organoarsenic compounds, indicating its potential in synthesizing organometallic compounds . The molecule also participates in reactions with coordinated ligands, such as the addition to tricarbonylcycloheptatrieneiron, leading to unusual transannular carbonylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluoroacetone are significantly influenced by the presence of fluorine atoms. The molecule's rigidity and the high barrier to internal motions are notable physical characteristics . Its reactivity as a tribromoacetylating agent and in the formation of complexes with metals like manganese demonstrates its chemical versatility . The studies also suggest that hexafluoroacetone and its derivatives have moderate to good yields in various reactions, and the products are characterized by their physical and spectroscopic properties .

Scientific Research Applications

Hexabromoacetone as a Tribromoacetylating Agent

Hexabromoacetone, closely related to hexamethylacetone in terms of structural analogs used in chemical synthesis, has been employed as an alternative tribromoacetylating agent for primary alcohols and amines. It also acts as a mediator in the conversion of carboxylic acids into amides in the presence of triphenylphosphine, under mild conditions yielding moderate to good product yields. This chemical application demonstrates the versatility of this compound derivatives in organic synthesis (Menezes et al., 2009).

Characterization of Cyclic Organic Peroxides

The study and characterization of cyclic organic peroxides, including triacetone triperoxide (TATP), closely associated with this compound, employ techniques such as Mass Spectrometry (MS) and Raman Microscopy. These methods are crucial for detecting and analyzing peroxides, highlighting the importance of this compound-related compounds in the research of non-nitro based high explosives (Peña-Quevedo et al., 2011).

Hexamethylbisacetamide in HIV-1 Expression Research

Hexamethylbisacetamide (HMBA), a compound structurally related to this compound, has been studied for its role in inducing human immunodeficiency virus type 1 (HIV-1) gene expression in latently infected cell lines. This research provides insights into the regulation of HIV promoter activity and suggests potential therapeutic strategies for chronic HIV infection, demonstrating the biomedical relevance of this compound derivatives (Klichko et al., 2006).

Utilization in Protection and Deprotection of Alcohols

Hexabromoacetone, a chemical relative of this compound, has been efficiently used for the protection of alcohols and aldehydes and for the deprotection of various organic compounds under UV irradiation. This application underscores the significant role of this compound and its derivatives in facilitating organic synthesis processes, offering practical solutions for chemical transformations (Chaiseeda et al., 2018).

Safety and Hazards

Hexamethylacetone is a flammable liquid and vapor . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and other ignition sources . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .

Mechanism of Action

properties

IUPAC Name

2,2,4,4-tetramethylpentan-3-one
Source PubChem
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InChI

InChI=1S/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQGEWJEWJMQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061154
Record name Di-tert-butyl ketone
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Molecular Weight

142.24 g/mol
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CAS RN

815-24-7
Record name Di-tert-butyl ketone
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Record name Hexamethylacetone
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Record name Hexamethylacetone
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Record name 3-Pentanone, 2,2,4,4-tetramethyl-
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Record name 2,2,4,4-tetramethylpentan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of solvent and temperature on the electron spin resonance (ESR) spectrum of the hexamethylacetone-sodium ion-quartet?

A1: Research indicates that both solvent and temperature can significantly influence the sodium coupling constant observed in the ESR spectrum of the this compound-sodium ion-quartet []. Studies using tetrahydrofuran, methyltetrahydrofuran, and their mixtures revealed that the sodium coupling constant varies with solvent composition, suggesting an equilibrium between radicals with differing solvent sheaths. Additionally, decreasing the temperature led to an increase in the sodium coupling constant, potentially due to structural changes within the solvent sheath and a decrease in populated vibrational levels [].

Q2: How does this compound react with lithium diethylamide?

A2: this compound, similar to benzophenone, undergoes a three-step reaction with lithium diethylamide. This reaction sequence is initiated by a redox process and ultimately results in the formation of a stable aldol adduct [].

Q3: Can you elaborate on the role of this compound in the Barbier synthesis and its connection to radical pathways?

A3: Research suggests that the Barbier synthesis, contrary to the conventional understanding, may not always rely on the formation of an organometallic compound in situ []. In specific cases, a radical pathway dominates. This pathway involves the reaction of a halogenated derivative with lithium, generating an anion radical. This radical can then be directly intercepted by a ketone, such as this compound, or its corresponding ketyl radical on the metal surface, even before a Grignard reagent can form []. This mechanism is prominently observed in reactions involving 1-bromoadamantane and this compound [].

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